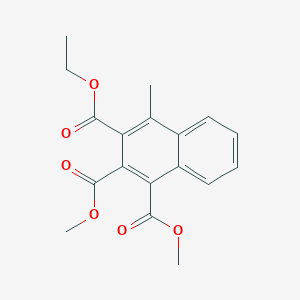
3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate, also known as ETMTN, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ETMTN is a complex molecule that is challenging to synthesize, but its unique structure makes it an attractive target for researchers looking to develop new compounds with novel properties.
Wirkmechanismus
The mechanism of action of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate is not well understood, but recent studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines. 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has also been shown to inhibit the activity of several enzymes that are involved in the inflammatory response.
Biochemische Und Physiologische Effekte
3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate can inhibit the production of pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α. In addition, 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has been shown to inhibit the activity of several enzymes that are involved in the inflammatory response, including cyclooxygenase-2 and phosphodiesterase-4.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate is its unique fluorescence spectrum, which makes it an attractive candidate for use in imaging applications. In addition, 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has been shown to have anti-inflammatory properties, which could make it useful for the development of new therapeutics. However, the synthesis of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate is challenging, and the compound is relatively expensive, which could limit its use in some research applications.
Zukünftige Richtungen
There are several potential future directions for research involving 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate. One area of research could involve the development of new imaging techniques that utilize 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate as a fluorescent probe. In addition, further studies could be conducted to elucidate the mechanism of action of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate and to identify additional targets for the compound. Finally, 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate could be used as a starting point for the development of new compounds with improved properties for use in scientific research.
Synthesemethoden
The synthesis of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate is a complex process that requires several steps. The first step involves the reaction of 4-methylnaphthalene with ethyl oxalyl chloride to form 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2-dicarboxylate. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to form the final product, 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate. The synthesis of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate is challenging due to the presence of multiple functional groups, but recent advancements in synthetic chemistry have made it possible to produce the compound in reasonable yields.
Wissenschaftliche Forschungsanwendungen
3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has several potential applications in scientific research. One of the most promising areas of research involves the use of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate as a fluorescent probe for imaging biological systems. 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has a unique fluorescence spectrum that makes it an attractive candidate for use in imaging applications. In addition, 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has been shown to have anti-inflammatory properties, which could make it useful for the development of new therapeutics.
Eigenschaften
CAS-Nummer |
19715-40-3 |
|---|---|
Produktname |
3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate |
Molekularformel |
C18H18O6 |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C18H18O6/c1-5-24-18(21)13-10(2)11-8-6-7-9-12(11)14(16(19)22-3)15(13)17(20)23-4/h6-9H,5H2,1-4H3 |
InChI-Schlüssel |
RMWUYGMFYNTLMG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C(=C1C(=O)OC)C(=O)OC)C |
Kanonische SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C(=C1C(=O)OC)C(=O)OC)C |
Synonyme |
4-Methyl-1,2,3-naphthalenetricarboxylic acid 3-ethyl 1,2-dimethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



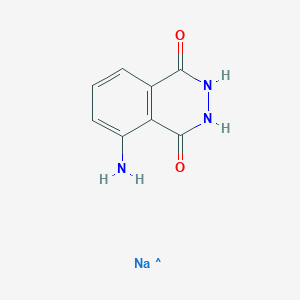


![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)

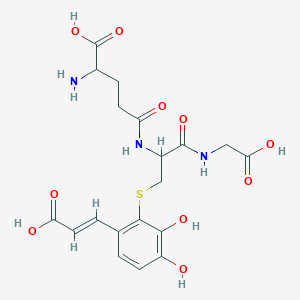
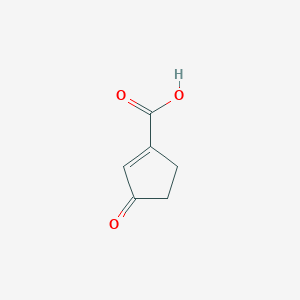
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B10570.png)
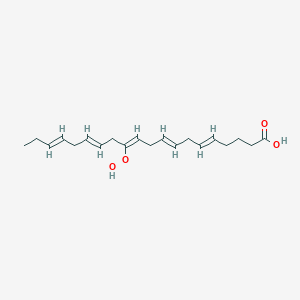
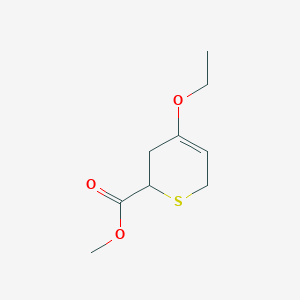
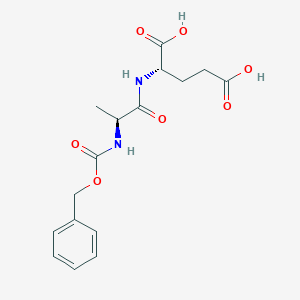
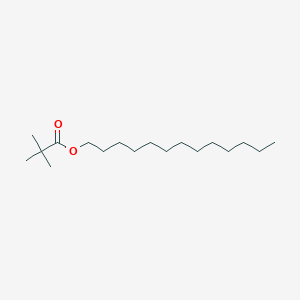
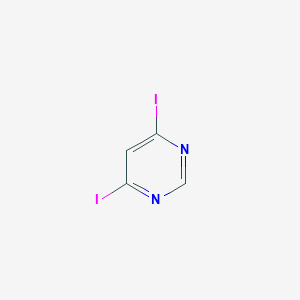
![(2S)-5-(diaminomethylideneamino)-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoic acid](/img/structure/B10584.png)